molecular formula C16H17FN4O3S2 B2665030 methyl 1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396627-85-2

methyl 1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2665030
M. Wt: 396.46
InChI Key: XXUFJDMIRXUQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C16H17FN4O3S2 and its molecular weight is 396.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of new quinazolines, including compounds related to thiadiazole derivatives, have shown potential antimicrobial properties against various bacterial and fungal strains (Desai et al., 2007). Furthermore, the creation of mesomeric betaines constructed from quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers demonstrated fluorescent properties, indicating the use of these compounds as fluorescent dipoles (Smeyanov et al., 2017).

Antimicrobial and Antifungal Activities

Research into thiadiazole derivatives has found these compounds to exhibit significant antimicrobial and antifungal activities. For instance, the synthesis and testing of new thiadiazole compounds revealed promising antibacterial and antifungal properties, highlighting the potential of these compounds in addressing microbial resistance (Karcı & Karcı, 2012).

Potential in Drug Development

The exploration of thiadiazole-based molecules for their antiviral activity against COVID-19 main protease through a structure-guided virtual screening approach presents a notable application in drug development. This study synthesized novel 1,3,4-thiadiazole-1,2,3-triazole hybrids, demonstrating their efficacy in docking scores against the COVID-19 main protease, suggesting a potential pathway for therapeutic intervention (Rashdan et al., 2021).

Photophysics and Molecular Organization

The investigation into the molecular organization of dipalmitoylphosphatidylcholine bilayers containing bioactive compounds from the 1,3,4-thiadiazole group shed light on the interaction of these compounds with lipid membranes. The study found that the molecular organization induced by these compounds can significantly affect the phase transition in lipid bilayers, offering insights into the design of drug delivery systems and the molecular basis of their interaction with biological membranes (Kluczyk et al., 2016).

properties

IUPAC Name

methyl 1-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamoyl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3S2/c1-3-25-15-20-19-14(26-15)18-13(22)12-11-8-10(17)5-4-9(11)6-7-21(12)16(23)24-2/h4-5,8,12H,3,6-7H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUFJDMIRXUQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

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